molecular formula C10H20O B1274171 2-Pentylcyclopentan-1-ol CAS No. 84560-00-9

2-Pentylcyclopentan-1-ol

Cat. No. B1274171
CAS RN: 84560-00-9
M. Wt: 156.26 g/mol
InChI Key: MWYGSCHWFNRSET-UHFFFAOYSA-N
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Description

2-Pentylcyclopentan-1-ol is a fragrance ingredient that belongs to the structural group of ketones, specifically cyclopentanones and cyclopentenones. These compounds are characterized by a cyclopentanone or cyclopentenone ring with a straight or branched chain alkane or alkene substituent. Although the provided papers do not directly discuss 2-pentylcyclopentan-1-ol, they provide insights into closely related compounds, such as 2-pentylcyclopentan-1-one and 3-methyl-2-pentylcyclopentan-1-one, which share similar structural characteristics .

Synthesis Analysis

The synthesis of compounds related to 2-pentylcyclopentan-1-ol involves various chemical reactions. For instance, a photochemical intramolecular cyclopropanation reaction was used to obtain a 2-silabicyclo[2.1.0]pentane derivative, which could undergo ring-opening reactions to yield different products . Another synthesis approach reported the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues, which could inspire future studies on the synthesis of other substituted cyclopentanes . Additionally, regioselective alkylation of phenol with cyclopentanol over Montmorillonite K10 clay was used to produce 2-cyclopentylphenol, a key intermediate in the synthesis of the antihypertensive drug (S)-penbutolol .

Molecular Structure Analysis

The molecular structure of compounds within the same family as 2-pentylcyclopentan-1-ol has been studied using techniques such as X-ray diffraction. For example, the molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was determined, providing insights into the orientation of substituents around the cyclopentane ring . Similarly, the crystal and molecular structures of stannylated cyclopentanol derivatives were characterized, revealing the geometry around the tin atom and its interactions with other atoms in the molecule .

Chemical Reactions Analysis

The chemical reactivity of cyclopentanol derivatives includes various transformations. For instance, the synthesis of cyclic fatty acid monomers involved a Michael addition followed by several steps, including conversion to alcohols, aldehydes, and finally to methyl esters . The stannylated cyclopentanol derivatives could undergo substitution reactions, where one or two o-tolyl groups were replaced by halogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pentylcyclopentan-1-one, a closely related compound to 2-pentylcyclopentan-1-ol, include data on its acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, elicitation, phototoxicity, photoallergy, and genotoxicity . These properties are crucial for assessing the safety of such compounds when used as fragrance ingredients. The safety assessment of the entire group of ketones, cyclopentanones, and cyclopentenones, including 2-pentylcyclopentan-1-ol, was published to ensure the safe use of these materials in fragrances .

Scientific Research Applications

Fragrance Applications

2-Pentylcyclopentan-1-one, closely related to 2-Pentylcyclopentan-1-ol, is used as a fragrance ingredient. It belongs to a group of ketones that primarily include cyclopentanones and cyclopentenones. These compounds are identified for their specific structural features, such as a cyclopentanone or cyclopentenone ring with various alkane or alkene substituents. The safety and toxicity profiles of these fragrance ingredients, including dermatologic and toxicologic aspects, have been extensively studied (Scognamiglio et al., 2012).

Antimicrobial Properties

Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, synthesized from 1-(propylsulfanyl)pentan-2-ol, exhibit notable antimicrobial properties. These compounds have been tested as potential antimicrobial additives in lubricating oils, demonstrating effectiveness against various bacteria and fungi (Dzhafarov et al., 2010).

Chemical Synthesis and Catalysis

The compound has relevance in the field of chemical synthesis and catalysis. For example, studies on the enantioselective transesterification of pentan-2-ol using CALB (Candida antarctica lipase B) illustrate the potential of 2-pentylcyclopentan-1-ol derivatives in enhancing enantiomeric ratios in reactions. This research provides insights into molecular dynamics and enzyme interactions that are crucial for improving enantioselectivity in various chemical processes (Chaput et al., 2012).

Thermodynamics and Solubility Studies

The thermodynamics of micellar solubilization of pentan-1-ol, a structural analog of 2-pentylcyclopentan-1-ol, in surfactant mixtures has been examined. These studies offer significant insights into solubilization behavior, which is critical for understanding the interactions and stability of various compounds in solution (Bury et al., 1991).

Environmental and Occupational Health

In the context of environmental and occupational health, the detection and quantification of pentanol isomers, including pentan-1-ol, are crucial for assessing exposure risks. The development and validation of sensitive methods for determining these compounds in workplace environments help in understanding their impact on health and safety (Zielinski et al., 2019).

Safety and Hazards

2-Pentylcyclopentan-1-ol may cause long-lasting harmful effects to aquatic life . It is also harmful to the aquatic environment with long-lasting effects .

properties

IUPAC Name

2-pentylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-6-9-7-5-8-10(9)11/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYGSCHWFNRSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052576
Record name 2-Pentylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentanol, 2-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

84560-00-9
Record name 2-Pentylcyclopentan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84560-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084560009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, 2-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylcyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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